molecular formula C9H10ClNO2 B12310604 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B12310604
M. Wt: 199.63 g/mol
InChI Key: OBGPWWPLZPGMJP-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of cyclopropane carboxylic acid, where a pyridine ring is attached to the cyclopropane ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of pyridine with diazo compounds in the presence of a catalyst to form the cyclopropane ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, organometallic compounds.

Major Products Formed:

Scientific Research Applications

2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses, contributing to its observed effects .

Comparison with Similar Compounds

  • 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
  • 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride

Comparison: Compared to its analogs, 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride exhibits unique properties due to the position of the pyridine ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. The 4-position pyridine derivative may show distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H

InChI Key

OBGPWWPLZPGMJP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC=C2.Cl

Origin of Product

United States

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